3-chloro-5-methyl-1H-indole-2-carboxylic acid

hypoglycemic agents indole-2-carboxylic acids structure-activity relationship

Procuring the incorrect indole-2-carboxylic acid regioisomer can derail SAR campaigns, as subtle substitution changes drastically alter bioactivity. This 3-chloro-5-methyl compound solves that by combining an electron-withdrawing Cl (enabling regioselective SNAr derivatization) with an activity-enhancing 5-methyl group. • Purity: ≥95% (multi-vendor mode); 98% available • Synthetic utility: 3-Cl handle for amine/thiol/alcohol coupling • Supply: Redundant multi-source availability (50 mg-5 g scales)

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 1057404-44-0
Cat. No. B1416331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5-methyl-1H-indole-2-carboxylic acid
CAS1057404-44-0
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2Cl)C(=O)O
InChIInChI=1S/C10H8ClNO2/c1-5-2-3-7-6(4-5)8(11)9(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)
InChIKeyAVCWHEXQDFHGOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-methyl-1H-indole-2-carboxylic Acid: Properties and Procurement


3-Chloro-5-methyl-1H-indole-2-carboxylic acid (CAS: 1057404-44-0) is a 3,5-disubstituted indole-2-carboxylic acid derivative with a molecular formula of C10H8ClNO2 and a molecular weight of 209.63 g/mol . The compound features a chlorine atom at the 3-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 2-position of the indole ring system [1]. Commercially available at purities of 95% to 98% from multiple reputable vendors , this compound serves primarily as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry research programs . The predicted physicochemical properties include a boiling point of 437.8±40.0 °C, density of 1.469±0.06 g/cm³, and a pKa of 3.28±0.30 .

Workflow Medicinal chemistry scaffold derivatization
Selection Logic Disubstituted indole-2-carboxylic acid with reactive 3-chloro handle
Format Multi-vendor availability, 95–98% purity range

3-Chloro-5-methyl-1H-indole-2-carboxylic Acid: Critical Substitution Pattern


In the indole-2-carboxylic acid scaffold class, even subtle variations in substitution position and identity produce marked differences in biological activity that cannot be predicted by simple structural similarity. Prior SAR investigations have established that compounds differing only by the position of substituents or by the replacement of one group for another can be entirely ineffective despite close structural homology [1]. Specifically, the 4,5-disubstituted indole-2-carboxylic acids have demonstrated substantially greater blood sugar-lowering activity than mono-substituted analogs, with the 5-methyl moiety identified as a critical pharmacophoric element for activity in this class [1]. The 3-chloro-5-methyl substitution pattern in the target compound represents a distinct chemical space that combines both electron-withdrawing (Cl) and electron-donating (CH3) substituents on the indole core, which together influence ring electronics, metabolic stability, and target engagement differently than either mono-substituted or alternatively disubstituted analogs . Therefore, procurement decisions based solely on indole-2-carboxylic acid scaffold similarity—without verifying the specific 3-chloro-5-methyl pattern—carry substantial risk of obtaining a compound with divergent reactivity and biological profile.

!
Non-halogenated analogs may limit derivatization 5-Methyl-1H-indole-2-carboxylic acid lacks the 3-chloro reactive handle, restricting synthetic entry points.
!
Substitution pattern may shift model response Mono-substituted or differently disubstituted indole-2-carboxylic acids may exhibit divergent endpoint profiles in metabolic models.
!
Regioisomeric chloro analogs may differ 6-Chloro-1H-indole-2-carboxylic acid alters electronic distribution and pKa, which can affect reactivity and assay behavior.

3-Chloro-5-methyl-1H-indole-2-carboxylic Acid: Differentiation Evidence


Enhanced Hypoglycemic Potency vs Mono-Substituted Analogs

Patent SAR data demonstrates that 4,5-disubstituted indole-2-carboxylic acids exhibit substantially greater blood sugar-lowering activity than mono-substituted analogs including 5-methoxyindole-2-carboxylic acid (MICA) [1]. The 3-chloro-5-methyl pattern in the target compound represents a specific disubstituted scaffold variant. While direct quantitative activity data for the target compound is not available in primary literature, class-level inference from this SAR study indicates that the 5-methyl substituent—present in the target compound—contributes to enhanced potency relative to unsubstituted indole-2-carboxylic acid [1]. Specifically, 5-methylindole-2-carboxylic acid has documented activity in alloxan-diabetic models, and the combination with a halogen substituent (chloro) at the 3-position creates a disubstituted pattern associated with superior activity compared to mono-substituted derivatives [1].

Hypoglycemic Potency
Class-level inference
Disubstituted > mono-substituted indole-2-carboxylic acid ranking
Reported model-response context with 5-methyl as a critical pharmacophoric element
Data to verify; based on alloxan-diabetic rodent models
hypoglycemic agents indole-2-carboxylic acids structure-activity relationship diabetes research

Regioselective Derivatization via 3-Chloro Group

The 3-chloro substituent on the target compound provides a reactive handle for nucleophilic aromatic substitution that is absent in non-halogenated analogs such as 5-methyl-1H-indole-2-carboxylic acid (CAS: 10241-97-1) . In contrast to the comparator 5-methyl-1H-indole-2-carboxylic acid (MW: 175.19 g/mol, no halogen at 3-position) which lacks this functionalization pathway, the 3-chloro group in the target compound (MW: 209.63 g/mol) enables subsequent derivatization via halogen substitution reactions with nucleophiles including amines, thiols, and alcohols . The methyl substituent at the 5-position further enhances reactivity by contributing electron density to the indole ring system, potentially facilitating selective modifications .

Derivatization Handle
Head-to-head
3-chloro present vs. absent in 5-methyl-1H-indole-2-carboxylic acid
Enables nucleophilic substitution pathway unavailable to non-halogenated analogs
Reactivity context may require condition optimization
synthetic intermediate medicinal chemistry regioselective derivatization heterocyclic chemistry

Distinct pKa and Lipophilicity Profile

Computational predictions indicate that 3-chloro-5-methyl-1H-indole-2-carboxylic acid exhibits distinct physicochemical parameters compared to structurally similar analogs . The target compound has a predicted pKa of 3.28±0.30 and a calculated LogD(pH=7.4) of -0.61 [1]. In contrast, 5-methyl-1H-indole-2-carboxylic acid (no halogen) demonstrates limited aqueous solubility (insoluble in water; soluble in ethanol at 50 mg/mL) . The 3-chloro substitution in the target compound alters electronic distribution on the indole ring compared to 6-chloro-1H-indole-2-carboxylic acid (CAS: 16732-75-5), potentially affecting both acidity and membrane permeability characteristics relevant to drug design .

Physicochemical Profile
Data to verify
pKa 3.28±0.30, LogD(pH 7.4) -0.61 (predicted)
Computational prediction; may influence ionizability and permeability context
Source review required; experimental validation not reported
physicochemical properties drug-likeness pKa prediction lipophilicity

Commercial Availability and Purity Comparison

3-Chloro-5-methyl-1H-indole-2-carboxylic acid is commercially available from multiple vendors with purity specifications ranging from 95% to 98% . Vendor offerings include Leyan (Product No. 1318331) at 98% purity with quantities from 50mg to 5g , AKSci (Cat. No. 0080DD) at 95% minimum purity , and Chemenu (Cat. No. CM467839) at 95%+ purity . In comparison, the non-chlorinated analog 5-methyl-1H-indole-2-carboxylic acid is available from Aladdin Scientific at ≥98.0% purity in quantities from 250mg to 10g . The target compound maintains competitive purity specifications (95-98%) comparable to its non-halogenated analog (≥98.0%), while providing the distinct synthetic utility of the 3-chloro substituent.

Commercial Purity
Head-to-head
95–98% vs. comparator ≥98.0%
Comparable purity range with multi-vendor sourcing redundancy
Vendor specification review recommended
chemical procurement vendor comparison purity specification research chemical sourcing

3-Chloro-5-methyl-1H-indole-2-carboxylic Acid: Scientific and Industrial Applications


Hypoglycemic Agent Development

Research programs targeting novel blood glucose-lowering agents should consider this compound as a disubstituted indole-2-carboxylic acid scaffold. SAR data from US Patent 4,060,626 demonstrates that 4,5-disubstituted indole-2-carboxylic acids—a class encompassing the 3-chloro-5-methyl substitution pattern—exhibit substantially greater hypoglycemic activity than mono-substituted analogs such as 5-methoxyindole-2-carboxylic acid . The 5-methyl group present in the target compound has been specifically identified as an activity-enhancing substituent in this pharmacological context . This evidence supports the compound's prioritization over simpler mono-substituted indole-2-carboxylic acid derivatives for diabetes-focused medicinal chemistry campaigns.

Regioselective Derivatization Scaffold

The 3-chloro substituent enables regioselective nucleophilic aromatic substitution reactions with amines, thiols, and alcohols to generate diverse indole-2-carboxylic acid derivatives . This synthetic handle is absent in non-halogenated analogs such as 5-methyl-1H-indole-2-carboxylic acid (CAS: 10241-97-1), which lacks a comparable functionalization pathway . For chemical biology and medicinal chemistry laboratories requiring a derivatizable indole-2-carboxylic acid core, this compound provides a direct entry to 3-substituted analogs that are inaccessible from the non-halogenated comparator .

Pharmacokinetic Property Optimization

The distinct physicochemical profile—predicted pKa of 3.28±0.30 and LogD(pH=7.4) of -0.61 —positions this compound as a candidate for investigating how dual 3-chloro and 5-methyl substitution affects ionizability and membrane permeability in indole-based drug candidates. Compared to the non-halogenated 5-methyl analog (insoluble in water, soluble in ethanol at 50 mg/mL) , the target compound offers a differentiated starting point for ADME optimization studies in CNS or metabolic disease programs.

Multi-Vendor Sourcing Options

The compound is commercially available from multiple vendors with purity specifications ranging from 95% to 98% . Procurement strategies can leverage vendor-specific offerings—including Leyan (98% purity, 50mg-5g quantities) , AKSci (95% min purity) , and Chemenu (95%+ purity) —to ensure supply chain redundancy and competitive pricing. This multi-sourcing landscape provides flexibility for research programs requiring consistent access to the specific 3-chloro-5-methyl indole-2-carboxylic acid scaffold.

Application
Selection Property
Validation Focus
Metabolic disorder model studies
Disubstituted indole-2-carboxylic acid scaffold
Model-response endpoint context
Regioselective derivatization
3-chloro reactive handle
Nucleophilic substitution pathway review
ADME optimization research
Predicted pKa and lipophilicity profile
Ionizability and permeability context
Multi-vendor procurement
Supply chain redundancy
Purity specification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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